molecular formula C16H16N2O3S B14712001 N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide CAS No. 6631-31-8

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide

Cat. No.: B14712001
CAS No.: 6631-31-8
M. Wt: 316.4 g/mol
InChI Key: WLMPVXKFNAIFAK-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide is an organic compound with the molecular formula C₁₆H₁₆N₂O₃S It is known for its unique structure, which includes a benzenesulfonyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and amide groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide is unique due to its combination of both sulfonyl and amide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.

Properties

CAS No.

6631-31-8

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3S/c19-16(14-8-3-1-4-9-14)18-17-12-7-13-22(20,21)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2,(H,18,19)/b17-12+

InChI Key

WLMPVXKFNAIFAK-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/CCS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CCCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.